(2E)-3-(3,4-dimethylphenyl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

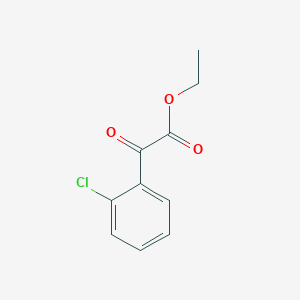

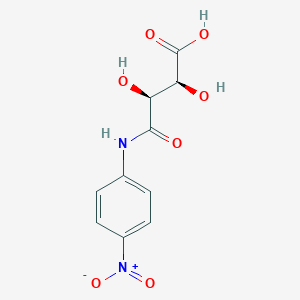

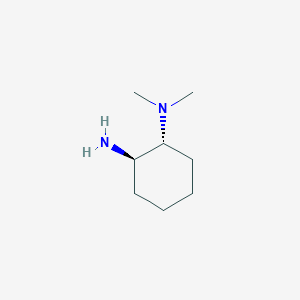

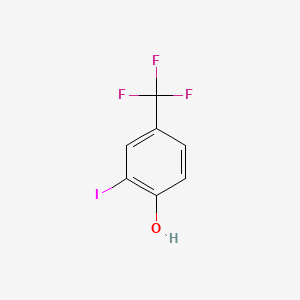

“(2E)-3-(3,4-dimethylphenyl)acrylic acid” is a chemical compound with the CAS Number 147219-20-3 . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 . The compound is also known by its IUPAC name, (2E)-3-(3,4-dimethylphenyl)-2-propenoic acid .

Molecular Structure Analysis

The molecular structure of “(2E)-3-(3,4-dimethylphenyl)acrylic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ .Aplicaciones Científicas De Investigación

Polymer Science and Engineering

Acrylic Acid Plasma Polymerization for Biomedical Use

Plasma polymerization of organic compounds like acrylic acid is a solvent-free method for modifying polymeric surface properties without affecting the material's bulk. This process is crucial for creating thin films with specific surface chemistries, such as carboxylic acid groups, which are attractive for biomedical applications due to their ability to stimulate cell adhesion and proliferation (Bitar, Cools, De Geyter, & Morent, 2018).

Biotechnology

Biotechnological Routes Based on Lactic Acid Production from Biomass

Lactic acid serves as a feedstock for green chemistry, leading to the production of valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. This approach highlights the potential of using lactic acid derived from biomass for sustainable chemical synthesis (Gao, Ma, & Xu, 2011).

Environmental Applications

Coordination Chemistry of Acrylamide

While focusing on acrylamide, this review provides insights into the coordination chemistry of related acrylic acid compounds, exploring their potential interactions with transition metals. Such studies are foundational for understanding the environmental fate and potential remediation strategies for acrylamide and structurally related compounds in natural and engineered systems (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVFAUBWEXSLEY-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543511 |

Source

|

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-dimethylphenyl)acrylic acid | |

CAS RN |

60521-25-7 |

Source

|

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)